molecular formula C11H14N2O B1411033 5,6,7,8-Tetrahydronaphthalene-1-carbohydrazide CAS No. 1934950-61-4

5,6,7,8-Tetrahydronaphthalene-1-carbohydrazide

Cat. No.: B1411033
CAS No.: 1934950-61-4
M. Wt: 190.24 g/mol
InChI Key: YAEOUPYRNJGNNK-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydronaphthalene-1-carbohydrazide is a hydrazide derivative of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid. The 1-carbohydrazide is expected to share similar reactivity and purification methods, such as HPLC with C18 columns and acetonitrile/water mobile phases .

The compound’s parent acid, 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (CAS 4242-18-6), is a white crystalline powder with a molecular weight of 176.22 g/mol and is used as a reference material in pharmaceutical impurity profiling .

Properties

IUPAC Name

5,6,7,8-tetrahydronaphthalene-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-13-11(14)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEOUPYRNJGNNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

  • Tetrahydronaphthalene-1-carboxylic acid or ester is often prepared by oxidation or functional group transformation of tetrahydronaphthalene derivatives.
  • For example, oxidation of tetrahydronaphthalene-1-methyl derivatives or direct esterification of carboxylic acid derivatives is performed under reflux conditions with methanol and catalytic sulfuric acid (Fischer esterification).

Conversion to Carbohydrazide

  • The ester intermediate is refluxed with hydrazine hydrate (typically 80% solution in ethanol) for several hours (commonly 4–8 hours) to afford the carbohydrazide.
  • This reaction proceeds via nucleophilic substitution of the ester group by hydrazine, yielding the hydrazide with high efficiency.

Representative Synthetic Procedures

Step Reagents & Conditions Description Yield & Notes
1. Esterification Tetrahydronaphthalene-1-carboxylic acid + Methanol + catalytic H2SO4, reflux Fischer esterification to form methyl ester High yield, typically >85%
2. Hydrazide formation Methyl ester + Hydrazine hydrate (80%) in ethanol, reflux 4–8 h Conversion to carbohydrazide Yields around 70–90%, solid product isolated by filtration and recrystallization

This method is exemplified in the synthesis of 5,6,7,8-tetrahydronaphthalene-2-carbohydrazide and analogous compounds, which can be adapted for the 1-carbohydrazide isomer with appropriate positional starting materials.

Alternative and Supporting Synthetic Routes

  • Oxidation of dihydroxynaphthalene derivatives followed by catalytic hydrogenation and further oxidation can provide tetrahydronaphthalene diones, which can be converted to hydrazides via intermediate steps.
  • The use of tetra-n-propylammonium perruthenate (TPAP) as an oxidation catalyst offers a mild and efficient route to key intermediates, which can be subsequently transformed into carbohydrazides.
  • Hydrazide formation is generally conducted under reflux in ethanol, often with molecular sieves to ensure dryness and improve yield.

Research Findings and Analytical Data

  • Hydrazide derivatives synthesized by these methods show characteristic IR bands for the hydrazide group (N–H stretching around 3200–3300 cm⁻¹, C=O stretching near 1600–1650 cm⁻¹).
  • Yields reported in literature range from 70% to over 90%, depending on purity of starting materials and reaction conditions.
  • Purification is commonly achieved by recrystallization from ethanol or dilute ethanol solutions.
  • Structural confirmation is performed by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Summary Table of Preparation Methods

Methodology Starting Material Key Reagents Conditions Yield (%) Remarks
Fischer esterification + hydrazine hydrate reflux 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid Methanol, H2SO4; Hydrazine hydrate in ethanol Reflux for 4–8 h 70–90 Most common, straightforward
Oxidation of tetrahydronaphthalene diol + TPAP oxidation + hydrazine treatment Tetrahydronaphthalene-1,5-diol TPAP, Raney Ni catalyst, hydrazine hydrate 100 °C, 4 h; reflux Moderate to high Multi-step, suitable for multigram scale
Cyclization and condensation routes via pyrazole intermediates 2-acetyl tetralin derivatives Diethyl oxalate, hydroxylamine hydrochloride, hydrazine hydrate Reflux in ethanol 70+ For related heterocyclic carbohydrazides

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydronaphthalene-1-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can lead to a variety of substituted hydrazides.

Scientific Research Applications

Organic Synthesis

5,6,7,8-Tetrahydronaphthalene-1-carbohydrazide serves as an important intermediate in organic synthesis. It can participate in various chemical reactions, including:

  • Condensation Reactions: It can react with aldehydes and ketones to form hydrazones, which are useful in synthesizing more complex organic molecules.
  • Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds that may exhibit interesting biological activities.

Research indicates that derivatives of this compound exhibit significant biological activities:

  • Antimicrobial Properties: Studies have shown that related compounds demonstrate antimicrobial activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
  • Anticancer Potential: Some derivatives have been investigated for their potential anticancer properties through mechanisms involving apoptosis induction in cancer cells.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a precursor for synthesizing pharmaceutical compounds. Its derivatives are being studied for:

  • Anti-inflammatory Agents: The compound's ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs.
  • Neuroprotective Effects: Some studies suggest potential neuroprotective effects that could be beneficial in treating neurodegenerative diseases.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated the effectiveness of this compound derivatives against bacterial infections. The results indicated a significant reduction in bacterial growth when treated with these compounds compared to control groups.

Case Study 2: Anticancer Research

In another study focusing on cancer treatment, researchers synthesized several derivatives of the compound and tested their effects on cancer cell lines. The findings revealed that certain derivatives induced apoptosis in tumor cells while sparing normal cells, highlighting their therapeutic potential.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydronaphthalene-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. This can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Derivatives
Compound Molecular Formula Molecular Weight (g/mol) Key Spectral Data (IR/NMR) Applications
5,6,7,8-TH-1-carboxylic acid C₁₁H₁₂O₂ 176.22 IR: 1713 cm⁻¹ (C=O) Pharmaceutical impurity standard
5,6,7,8-TH-2-carbohydrazide C₁₁H₁₄N₂O 190.24 ¹H-NMR: δ 2.76 (aliphatic CH₂) Precursor for bioactive hydrazones
5,6,7,8-TH-1-carboxamide C₁₁H₁₃NO 175.23 N/A Research intermediate

Biological Activity

5,6,7,8-Tetrahydronaphthalene-1-carbohydrazide is a hydrazide derivative of tetrahydronaphthalene, notable for its unique structure and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its interactions with biological targets and pathways.

The synthesis of this compound typically involves the reaction of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid with hydrazine hydrate under reflux conditions in solvents like ethanol or methanol. The product is then isolated through filtration and recrystallization.

The biological activity of this compound is primarily attributed to its hydrazide functional group. This group can form hydrogen bonds with various biological molecules, influencing their functions. The compound has been investigated for its potential as an antimicrobial agent and as a precursor in drug development .

Antimicrobial Activity

Research indicates that derivatives of tetrahydronaphthalene compounds exhibit significant antimicrobial properties. For instance, tetrahydronaphthalene amides have shown effectiveness against Mycobacterium tuberculosis, with some analogues demonstrating minimum inhibitory concentrations (MIC) less than 1 μg/mL .

Anticancer Properties

Studies have explored the anticancer potential of related compounds. For example, tetrahydronaphthalene derivatives have been evaluated for their ability to inhibit tumor growth and exhibit antioxidant activity. These properties are crucial in developing novel cancer therapies .

Structure-Activity Relationship (SAR)

A comprehensive structure-activity relationship study has been conducted on tetrahydronaphthalene derivatives. It was found that specific modifications to the chemical structure significantly affect their biological activity. For instance, certain substitutions enhance their potency against bacterial strains while reducing toxicity .

Case Study 1: Antimycobacterial Activity

In a study focusing on new classes of ATP synthase inhibitors derived from tetrahydronaphthalene amides, several compounds were synthesized and tested against Mycobacterium tuberculosis. The findings highlighted that these compounds could serve as effective alternatives to existing treatments like bedaquiline due to their improved pharmacokinetic profiles .

Case Study 2: Antioxidant and Anticancer Effects

Another investigation into the antioxidant properties of tetrahydronaphthalene derivatives revealed their potential in reducing oxidative stress in cellular models. These compounds were shown to activate mitochondrial biogenesis and protect against ischemic damage in cardiac cells .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityAntioxidant Activity
This compoundModeratePromisingSignificant
Tetrahydronaphthalene AmidesHighModerateModerate
5,6,7,8-Tetrahydronaphthalene-1-carboxylic acidLowLowLow

Q & A

Q. How does this compound compare to analogous naphthalene derivatives in reactivity?

  • Methodology :
  • Comparative Kinetics : Conduct Hammett plots using substituted derivatives to correlate electronic effects with reaction rates .
  • Cross-Coupling Screening : Test Buchwald-Hartwig amination or Suzuki-Miyaura reactions to evaluate catalytic versatility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.